![molecular formula C13H22O3Si B14238968 Trimethoxy[3-(4-methylphenyl)propyl]silane CAS No. 406912-32-1](/img/structure/B14238968.png)
Trimethoxy[3-(4-methylphenyl)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy[3-(4-methylphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to three methoxy groups and a 3-(4-methylphenyl)propyl group. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[3-(4-methylphenyl)propyl]silane typically involves the reaction of 3-(4-methylphenyl)propyl chloride with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-(4-methylphenyl)propyl chloride+trimethoxysilaneNaHthis compound+NaCl
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy[3-(4-methylphenyl)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polysiloxanes, which are useful in the production of silicone materials.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines or alcohols.
Polymerization: Catalysts such as tin or platinum compounds.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Silane derivatives with different functional groups.
Polymerization: Polysiloxanes and silicone resins.
Wissenschaftliche Forschungsanwendungen
Trimethoxy[3-(4-methylphenyl)propyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the preparation of hybrid materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The mechanism of action of Trimethoxy[3-(4-methylphenyl)propyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its function as a coupling agent, as it allows the compound to form strong bonds with both organic and inorganic substrates. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl groups on surfaces, leading to improved adhesion and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy[3-(phenylamino)propyl]silane
- Trimethoxy[3-(methylamino)propyl]silane
- Trimethoxy[3-(2-phenylethyl)]silane
Uniqueness
Trimethoxy[3-(4-methylphenyl)propyl]silane is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This group enhances the compound’s hydrophobicity and thermal stability, making it particularly useful in applications requiring durable and water-resistant materials.
Eigenschaften
CAS-Nummer |
406912-32-1 |
|---|---|
Molekularformel |
C13H22O3Si |
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
trimethoxy-[3-(4-methylphenyl)propyl]silane |
InChI |
InChI=1S/C13H22O3Si/c1-12-7-9-13(10-8-12)6-5-11-17(14-2,15-3)16-4/h7-10H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
NZFIVGCCXGJWBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
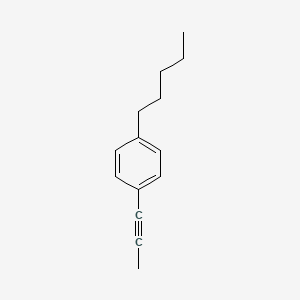
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
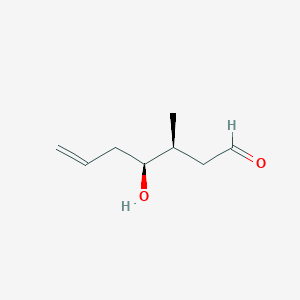
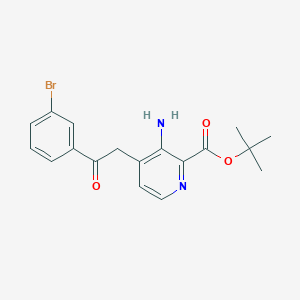
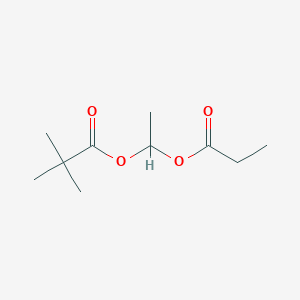
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
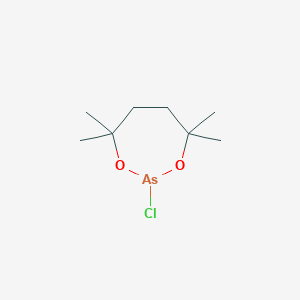
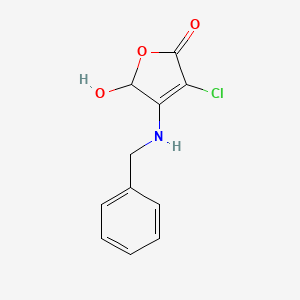
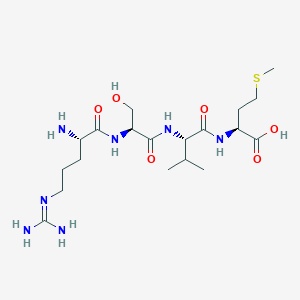
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
